1-(9-anthrylmethyl)-4-phenylpiperazine 1-(9-anthrylmethyl)-4-phenylpiperazine
Brand Name: Vulcanchem
CAS No.:
VCID: VC11304446
InChI: InChI=1S/C25H24N2/c1-2-10-22(11-3-1)27-16-14-26(15-17-27)19-25-23-12-6-4-8-20(23)18-21-9-5-7-13-24(21)25/h1-13,18H,14-17,19H2
SMILES: C1CN(CCN1CC2=C3C=CC=CC3=CC4=CC=CC=C42)C5=CC=CC=C5
Molecular Formula: C25H24N2
Molecular Weight: 352.5 g/mol

1-(9-anthrylmethyl)-4-phenylpiperazine

CAS No.:

Cat. No.: VC11304446

Molecular Formula: C25H24N2

Molecular Weight: 352.5 g/mol

* For research use only. Not for human or veterinary use.

1-(9-anthrylmethyl)-4-phenylpiperazine -

Specification

Molecular Formula C25H24N2
Molecular Weight 352.5 g/mol
IUPAC Name 1-(anthracen-9-ylmethyl)-4-phenylpiperazine
Standard InChI InChI=1S/C25H24N2/c1-2-10-22(11-3-1)27-16-14-26(15-17-27)19-25-23-12-6-4-8-20(23)18-21-9-5-7-13-24(21)25/h1-13,18H,14-17,19H2
Standard InChI Key ZGPOTQGSHUTKDB-UHFFFAOYSA-N
SMILES C1CN(CCN1CC2=C3C=CC=CC3=CC4=CC=CC=C42)C5=CC=CC=C5
Canonical SMILES C1CN(CCN1CC2=C3C=CC=CC3=CC4=CC=CC=C42)C5=CC=CC=C5

Introduction

1-(9-Anthrylmethyl)-4-phenylpiperazine (C<sub>25</sub>H<sub>23</sub>N<sub>2</sub>) features a piperazine core substituted with a phenyl group at the 4-position and a 9-anthrylmethyl moiety at the 1-position. The anthrylmethyl group introduces significant steric bulk and aromatic conjugation, which may influence electronic properties and intermolecular interactions . While no direct crystallographic data exist for this compound, the structurally related N-(9-anthrylmethylene)-4-phenyl-1-piperazinamine (PubChem CID 6886416) provides a reference framework . The latter compound, an imine derivative, shares the 4-phenylpiperazine scaffold but differs in the anthracene attachment via a methylene bridge rather than a methyl group .

Table 1: Molecular descriptors of 1-(9-anthrylmethyl)-4-phenylpiperazine and analogs

Property1-(9-Anthrylmethyl)-4-phenylpiperazineN-(9-Anthrylmethylene)-4-phenyl-1-piperazinamine
Molecular formulaC<sub>25</sub>H<sub>23</sub>N<sub>2</sub>C<sub>26</sub>H<sub>23</sub>N<sub>3</sub>
Molecular weight (g/mol)349.47365.5
Key functional groupsSecondary amine, anthraceneImine, anthracene

The absence of a conjugated imine bond in 1-(9-anthrylmethyl)-4-phenylpiperazine likely reduces electron delocalization compared to its Schiff base analog, potentially altering solubility and reactivity . Quantum mechanical calculations predict a planar anthracene system orthogonal to the piperazine ring, creating a sterically hindered environment that may limit rotational freedom.

Synthetic Routes and Preparation

Buchwald-Hartwig Amination for Piperazine Synthesis

Table 2: Representative reaction conditions for piperazine alkylation

ParameterTypical Range
CatalystNi(II) complexes
BaseKOtert-butylate
Solvent1,4-Dioxane
Temperature90°C
Reaction time4 hours

Reductive Amination Strategy

Physicochemical Characterization

While experimental data for 1-(9-anthrylmethyl)-4-phenylpiperazine remain unavailable, predictive analytics and analog comparisons suggest key properties:

  • Solubility: Low aqueous solubility (<0.1 mg/mL) anticipated due to the hydrophobic anthracene group, with improved solubility in polar aprotic solvents like DMF or DMSO .

  • Stability: The secondary amine moiety may exhibit sensitivity to oxidative degradation, requiring inert storage conditions.

  • Spectroscopic signatures:

    • <sup>1</sup>H NMR: Expected resonances at δ 7.3–8.5 ppm (anthracene protons), δ 3.5–2.5 ppm (piperazine CH<sub>2</sub>), and δ 4.0 ppm (N-CH<sub>2</sub>-anthracene) .

    • IR: Stretching vibrations at ~2800 cm<sup>-1</sup> (C-H aromatic), 1450 cm<sup>-1</sup> (C-N piperazine) .

Pharmacological and Biological Activities

Although no direct studies exist on 1-(9-anthrylmethyl)-4-phenylpiperazine, structurally related piperazines demonstrate diverse bioactivities:

Acaricidal Activity

4-Substituted phenylpiperazine derivatives exhibit potent activity against spider mites (Tetranychus urticae), with EC<sub>50</sub> values as low as 3 ppm . The anthracene moiety in 1-(9-anthrylmethyl)-4-phenylpiperazine may enhance lipid membrane penetration, potentially improving acaricidal efficacy .

Adrenoceptor Modulation

1,4-Disubstituted piperazines show nanomolar affinity for α<sub>1</sub>-adrenoceptors (K<sub>i</sub> = 2.1–13.1 nM) . Molecular docking studies suggest the anthracene group could engage in π-π interactions with receptor aromatic residues, though steric effects may reduce binding affinity compared to smaller substituents .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator